molecular formula C9H10F2O2 B2960769 [2-(2,2-Difluoroethoxy)phenyl]methanol CAS No. 1183419-12-6

[2-(2,2-Difluoroethoxy)phenyl]methanol

Cat. No.: B2960769
CAS No.: 1183419-12-6
M. Wt: 188.174
InChI Key: BJGPKSCHPOKWRS-UHFFFAOYSA-N
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Description

[2-(2,2-Difluoroethoxy)phenyl]methanol is a fluorinated aromatic alcohol characterized by a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group and a 2,2-difluoroethoxy (-OCH₂CF₂H) group at the ortho position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical applications. Fluorinated ethers like this compound are often explored for their ability to modulate pharmacokinetic properties, such as improved bioavailability and resistance to oxidative degradation .

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2O2/c10-9(11)6-13-8-4-2-1-3-7(8)5-12/h1-4,9,12H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGPKSCHPOKWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(2,2-Difluoroethoxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used. For example, lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: The phenyl ring in this compound can undergo electrophilic aromatic substitution reactions. Typical reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 2-(2,2-Difluoroethoxy)benzaldehyde, 2-(2,2-Difluoroethoxy)benzoic acid.

    Reduction: Various alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: [2-(2,2-Difluoroethoxy)phenyl]methanol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various applications, including the development of new materials with enhanced performance characteristics .

Mechanism of Action

The mechanism of action of [2-(2,2-Difluoroethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The difluoroethoxy group may play a crucial role in modulating the compound’s activity by influencing its binding affinity and selectivity for target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares [2-(2,2-Difluoroethoxy)phenyl]methanol with five analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight CAS Number Key Properties/Applications
This compound (Target) C₉H₁₀F₂O₂ -OCH₂CF₂H (2), -CH₂OH (2) 200.17 Not provided Likely applications in pesticides, fluoropolymers
[2-(Difluoromethoxy)-3-ethoxyphenyl]methanol C₁₀H₁₂F₂O₃ -OCF₂H (2), -OCH₂CH₃ (3), -CH₂OH (2) 218.20 926210-16-4 High purity material for research; supplier: American Elements
(2-Ethoxy-5-fluorophenyl)methanol C₉H₁₁FO₂ -OCH₂CH₃ (2), -F (5), -CH₂OH (2) 170.18 1096330-41-4 Pharmaceutical intermediate; supplier: Hairui Chemical
(2-(1,1-Difluoroethyl)phenyl)methanol C₉H₁₀F₂O -CF₂CH₃ (2), -CH₂OH (2) 172.17 1465087-96-0 Potential building block for fluorinated drugs
[3-Methoxy-4-(2,2,2-trifluoroethoxy)phenyl]methanol C₁₀H₁₁F₃O₃ -OCH₃ (3), -OCH₂CF₃ (4), -CH₂OH (2) 236.19 Not provided Enhanced polarity due to trifluoroethoxy group
Key Observations:

Positional Variations: The ethoxy group in is meta to fluorine, reducing electronic effects on the hydroxymethyl group compared to ortho-substituted analogs. Branched vs. Linear Chains: The difluoroethyl group in introduces branching, which may affect conformational flexibility and intermolecular interactions.

Physicochemical Trends :

  • Higher fluorine content correlates with increased molecular weight and lipophilicity (e.g., vs. ).
  • Ortho-substituted compounds (target, ) may exhibit steric hindrance, influencing reactivity or biological activity.

Biological Activity

[2-(2,2-Difluoroethoxy)phenyl]methanol, a phenolic compound characterized by a difluoroethoxy substituent, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's unique structure contributes significantly to its biological activity. The difluoroethoxy group enhances lipophilicity, facilitating cell membrane penetration. This property allows the compound to interact with various enzymes and receptors within cells.

The mechanism of action of this compound involves several key interactions:

  • Interaction with IGF-1R : The compound may inhibit the insulin-like growth factor 1 receptor (IGF-1R), which is crucial in regulating cell proliferation and survival. This inhibition affects downstream signaling pathways like PI3K and MAPK, potentially reducing cell proliferation and promoting apoptosis in cancer cells.
  • Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens, suggesting that this compound may possess antimicrobial properties.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Biological Activity Description
Antimicrobial Potential activity against various pathogens; further studies needed.
Cancer Cell Proliferation Inhibition of IGF-1R may lead to reduced proliferation in cancer cells.
Apoptosis Induction Increased apoptosis in cancer cells via modulation of signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Studies : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related phenolic compounds have shown enhanced activity due to halogen substituents that influence interactions with biological targets such as enzymes and cell membranes.
  • Cancer Research : A study focused on the effects of this compound on cancer cell lines demonstrated that the compound effectively inhibited IGF-1R signaling. This led to a marked decrease in cell viability and increased rates of apoptosis in treated cells compared to controls.
  • Metabolism Studies : Metabolic studies have shown that the compound undergoes biliary excretion, with significant differences observed between sexes in animal models. At high doses, non-linear absorption patterns were noted, indicating saturation effects that could influence therapeutic efficacy .

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